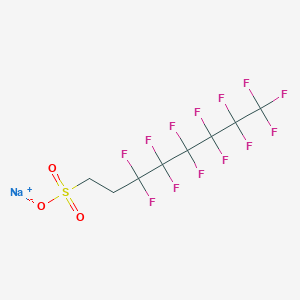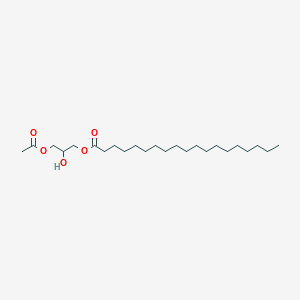
2,4,6,8-Decatetraenoic acid
Übersicht
Beschreibung
2,4,6,8-Decatetraenoic acid is an organic compound with the molecular formula C₁₀H₁₂O₂ It is a polyunsaturated fatty acid characterized by the presence of four conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Decatetraenoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This reaction can be repeated to introduce multiple double bonds into the carbon chain. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources or the chemical synthesis from simpler organic compounds. The extraction process can include the use of organic solvents to isolate the compound from plant or animal tissues. Chemical synthesis on an industrial scale would require optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6,8-Decatetraenoic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can reduce the double bonds to form saturated fatty acids.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalysts like palladium on carbon or nickel can facilitate hydrogenation reactions.
Substitution: Acid chlorides or anhydrides can be used for esterification, while amines can be used for amidation.
Major Products:
Oxidation: Epoxides, diols, or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
2,4,6,8-Decatetraenoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying polyunsaturated fatty acids.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2,4,6,8-Decatetraenoic acid involves its interaction with cellular membranes and enzymes. The polyunsaturated nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and function. It can also act as a substrate for enzymes such as lipoxygenases and cyclooxygenases, leading to the formation of bioactive lipid mediators that play roles in inflammation and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Linoleic Acid: Another polyunsaturated fatty acid with two double bonds.
Arachidonic Acid: A polyunsaturated fatty acid with four double bonds, similar to 2,4,6,8-Decatetraenoic acid but with a longer carbon chain.
Eicosapentaenoic Acid: A polyunsaturated fatty acid with five double bonds.
Uniqueness: this compound is unique due to its specific arrangement of four conjugated double bonds, which imparts distinct chemical and biological properties. Its shorter carbon chain compared to other polyunsaturated fatty acids like arachidonic acid makes it a valuable model compound for studying the effects of chain length on fatty acid function.
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H,1H3,(H,11,12)/b3-2+,5-4+,7-6+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMGDZBZBKBSLJ-GAXCVXDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CC=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17016-39-6 | |
| Record name | 2,4,6,8-Decatetraenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017016396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,8-Decatetraenoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6,8-DECATETRAENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33TUH52Q9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: The research paper mentions three distinct xenobiotic/medium-chain acyl-CoA ligases (X-ligases). Which of these ligases showed activity towards 2,4,6,8-decatetraenoic acid?
A1: The research paper specifically states that out of the three X-ligases (XL-I, XL-II, and XL-III) isolated from bovine liver mitochondria, only XL-III demonstrated activity towards this compound. [] This suggests that XL-III may possess a unique substrate binding site that can accommodate the specific structure of this compound. Further research is needed to confirm the specific structural elements responsible for this interaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,](/img/new.no-structure.jpg)


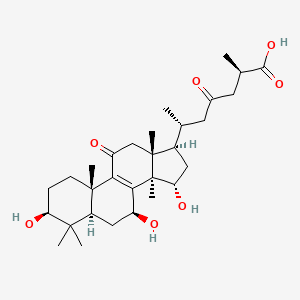
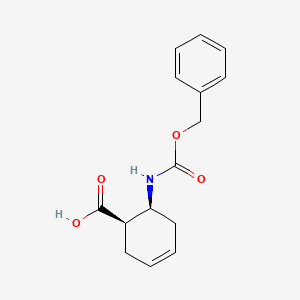
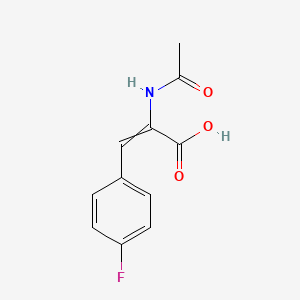
![N-(beta-D-Glucopyranosyl)-N'-[(2-methanethiosulfonyl)ethyl] Urea](/img/structure/B1141888.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)
![(2R,3R,4R,5R)-4-(((4aR,6R,7R,8R,8aS)-7,8-Dihydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy)-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)
